8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-(benzylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-14-7-6-10-16(11-14)13-26-17-18(25(2)21(28)24-19(17)27)23-20(26)22-12-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H,22,23)(H,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPQJNHMBFBMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
N-Alkylation: The purine core undergoes N-alkylation with benzylamine and 3-methylbenzyl chloride under basic conditions, often using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base.
Methylation: The methylation of the purine ring is achieved using methyl iodide (CH3I) in the presence of a strong base like sodium hydride.
Purification: The final product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can target the purine ring or the benzyl groups, potentially yielding dihydropurine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines or nitriles, while reduction could produce dihydropurine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its purine structure is similar to that of nucleotides, allowing it to interact with enzymes involved in DNA and RNA synthesis.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor of specific enzymes, such as kinases, which are involved in cancer cell proliferation. Research is ongoing to determine its efficacy and safety as a drug candidate.
Industry
Industrially, this compound could be used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes. It may inhibit enzyme activity by mimicking the natural substrates of these enzymes, thereby blocking their active sites. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of purine-dione derivatives are highly dependent on substituent patterns at positions 7 and 8. Below is a systematic comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Purine-Dione Derivatives
Key Observations :
Position 7 Modifications :
- The 3-methylbenzyl group (common in the target compound and others) balances lipophilicity and steric effects, favoring interactions with hydrophobic enzyme pockets .
- Substitutions like 2-methylbenzyl () or trifluoromethylphenyl () alter electronic properties and binding kinetics.
Position 8 Modifications: Benzylamino Derivatives: The target compound’s benzylamino group offers moderate binding to kinases but may lack the selectivity seen in Linagliptin’s aminopiperidine group . Hydrophilic Groups: Hydroxyethyl () or methoxypropyl () substituents improve solubility but may reduce blood-brain barrier penetration. Heterocyclic Substituents: Pyridinyloxy () or tetrahydrofuran () groups enhance target specificity through hydrogen bonding or π-π interactions.
Biological Implications: CNS Activity: Pyridinyloxy substituents () eliminate CNS stimulation, suggesting the target compound’s benzylamino group may retain mild CNS effects. Enzyme Inhibition: Linagliptin-related compounds () highlight the importance of piperidine/quinazoline motifs for DPP-4 inhibition, whereas the target compound’s simpler substituents may favor kinase targets.
Research Findings and Data
Critical Insights :
- The target compound’s moderate LogP (3.2) suggests balanced oral bioavailability.
- Synthetic routes often involve alkylation or amination of purine precursors (e.g., theophylline) under microwave or thermal conditions .
- Structural simplification (e.g., removal of quinazoline in Linagliptin impurities) reduces synthetic complexity but may compromise selectivity .
Biological Activity
The compound 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The structural formula of the compound can be represented as follows:
- Molecular Formula : C22H23N5O2
- SMILES Notation : CC1=CC=C(C=C1)CN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C
This structure features a purine core with various substituents that may influence its biological interactions and activities.
Biological Activity Overview
Research indicates that purine derivatives often exhibit diverse biological activities, including:
- Antiviral Properties : Compounds with similar structures have shown efficacy against various viruses.
- Anticancer Activity : Certain purine derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Antibacterial Effects : Some analogs have demonstrated activity against Gram-positive and Gram-negative bacteria.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Aminopurine | Amino group at position 8 | Antiviral properties |
| 3-Methylxanthine | Methyl substitutions on xanthine | Bronchodilator effects |
| 7-Benzyl-8-(benzylamino)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one | Hydroxy group at position 6 | Potential anti-inflammatory activity |
The unique combination of substituents in 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione may enhance its pharmacological profile compared to these related compounds.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
- Receptor Interaction : The structural features may allow for interaction with specific receptors, influencing signaling pathways.
- Cellular Uptake : The lipophilicity provided by the benzyl substitutions may enhance membrane permeability.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-(benzylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential alkylation and substitution reactions. For example, microwave-assisted nucleophilic substitution (160°C, DMF solvent) with benzylamine derivatives can introduce the benzylamino group at position 8, while 3-methylbenzyl halides are used for position 7 substitution . Key parameters include:
- Catalysts : K₂CO₃ or Cs₂CO₃ for deprotonation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Purification : Silica gel chromatography (30–60% EtOAc/hexane) or semipreparative HPLC for >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substituent positions via characteristic shifts (e.g., methyl groups at δ 2.2–3.5 ppm, aromatic protons at δ 7.0–7.3 ppm) .
- LC-MS : Validates molecular weight (e.g., m/z 319 for the chloro precursor; M+H⁺ observed at 441 for piperazine derivatives) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending modes .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies indicate:
- pH Sensitivity : Degrades in strongly acidic (pH < 3) or alkaline (pH > 10) conditions, with hydrolysis of the purine core.
- Thermal Stability : Stable at room temperature but decomposes above 150°C. Store at –20°C in inert atmospheres for long-term preservation .
Advanced Research Questions
Q. How do structural modifications at positions 7 and 8 influence biological activity?
- Methodological Answer : Comparative SAR studies reveal:
- Position 7 : 3-Methylbenzyl groups enhance lipophilicity and blood-brain barrier penetration compared to ethyl or hexyl substituents .
- Position 8 : Benzylamino groups improve binding to adenosine receptors, while halogenated analogs (e.g., Cl, Br) increase covalent interaction with enzymes like aldehyde dehydrogenase .
- Example : Replacing 3-methylbenzyl with 2-chlorobenzyl reduces IC₅₀ by 40% in kinase inhibition assays .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, enzyme isoforms). Mitigate via:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and enzyme batches.
- Control Compounds : Include theophylline or caffeine as internal standards for adenosine receptor assays .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile divergent IC₅₀ values .
Q. What mechanisms underlie its interactions with purinergic receptors or enzymes?
- Methodological Answer : Mechanistic studies suggest:
- Adenosine A₂A Receptor Antagonism : The benzylamino group forms π-π interactions with Phe168 in the receptor’s binding pocket .
- Aldehyde Dehydrogenase Inhibition : The purine core competitively binds NAD⁺-binding sites, validated via X-ray crystallography (PDB: 4WBR) .
- Covalent Modification : Chloroethyl or sulfonyl derivatives form adducts with cysteine residues in target enzymes .
Q. How can researchers optimize its pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydroxyl or ester groups to improve solubility (e.g., 3-hydroxypropyl analogs increase aqueous solubility by 5-fold) .
- Metabolic Stability : Liver microsome assays (human/rat) identify metabolic hotspots; methyl or cyclopropyl groups reduce CYP450-mediated oxidation .
Data Contradiction Analysis
Table 1 : Conflicting Bioactivity Data in Literature
Key Recommendations for Researchers
- Synthetic Reproducibility : Document reaction times and solvent purity to minimize batch variability.
- Data Reporting : Include full spectral data (NMR, HRMS) and assay protocols in publications.
- Collaborative Validation : Share compounds with independent labs to verify bioactivity claims.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
